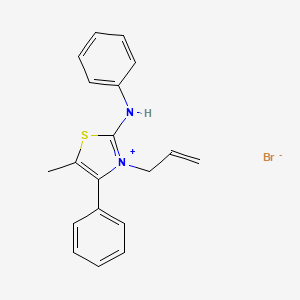

![molecular formula C10H22Cl2N2 B2410221 1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride CAS No. 2378507-14-1](/img/structure/B2410221.png)

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride, also known as spiperone, is a chemical compound that belongs to the class of butyrophenones. It is commonly used in scientific research to study the dopamine receptor system, as it acts as a selective antagonist of the D2 dopamine receptor.

Wissenschaftliche Forschungsanwendungen

Biological Activity and Synthesis

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride and related 1,9-diazaspiro[5.5]undecanes have shown potential for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been extensively studied, focusing on compounds ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 (Blanco‐Ania, Heus, & Rutjes, 2017).

Novel Spiro Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds like 1,9-diazaspiro[5.5]undecane have been designed for drug discovery. These scaffolds are synthesized using robust methods and are useful as building blocks for lead generation in drug discovery, indicating their versatility in medicinal chemistry (Jenkins et al., 2009).

Photophysical Studies and Solvatochromic Analysis

Studies on diazaspiro[5.5]undecane compounds, including photophysical and solvatochromic analyses, have been conducted. These studies include synthesis, spectral property analysis, and the investigation of solvent effects on these properties, demonstrating the compounds' utility in various scientific applications (Aggarwal & Khurana, 2015).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Catalyst-free synthesis methods for nitrogen-containing spiro heterocycles, such as 1,9-diazaspiro[5.5]undecanes, have been developed. These methods emphasize high yields and short reaction times, showcasing the efficiency of modern synthetic techniques in creating complex molecular structures (Aggarwal, Vij, & Khurana, 2014).

Applications in Treating Chemokine-Mediated Diseases

Compounds derived from 3,9-diazaspiro[5.5]undecane have been studied as CCR8 antagonists, useful in treating chemokine-mediated diseases such as respiratory disorders, asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Potential

Studies on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have demonstrated significant antihypertensive potential, particularly in the spontaneously hypertensive rat model. This research provides insights into the potential use of these compounds in managing hypertension (Clark et al., 1983).

Synthesis of 3,9-Diazaspiro[5.5]undecanes via Spirocyclization

Intramolecular spirocyclization techniques have been developed for constructing 3,9-diazaspiro[5.5]undecane derivatives. This method involves activating the pyridine ring and adding a β-dicarbonyl nucleophile, highlighting advancements in chemical synthesis methods (Parameswarappa & Pigge, 2011).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes has been reported, showcasing the efficiency of modern synthetic methods in producing these complex molecular structures (Macleod et al., 2006).

Wirkmechanismus

Target of Action

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride is a complex compound that interacts with multiple targets. Compounds with similar structures have been used for the treatment of various disorders such as obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders .

Biochemical Pathways

Based on the disorders it is used to treat, it can be inferred that it may affect pathways related to metabolism (in the case of obesity), pain signaling, immune response, cell signaling, cardiovascular function, and neurotransmission (in the case of psychotic disorders) .

Result of Action

Given the disorders it is used to treat, it can be inferred that it may have effects on fat cells (in the case of obesity), pain receptors, immune cells, signaling molecules, heart cells, and neurons (in the case of psychotic disorders) .

Eigenschaften

IUPAC Name |

1-methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-12-9-3-2-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYXHHJYCNINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC12CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)